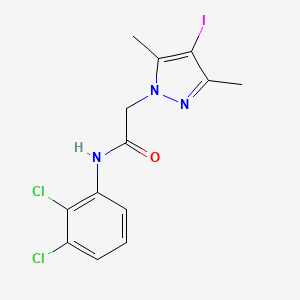![molecular formula C16H14BrN5O2 B11486832 7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486832.png)
7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a molecular formula of C16H14BrN5O2. This compound belongs to the class of imidazopurines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 1,3-dimethyluric acid under acidic conditions, followed by cyclization and methylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling these parameters can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PHENYL-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE: Similar structure but with different substituents, leading to variations in biological activity.
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: Known for their analgesic and anti-inflammatory activities.
Uniqueness
7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H14BrN5O2 |
|---|---|
Molecular Weight |
388.22 g/mol |
IUPAC Name |
7-(4-bromophenyl)-2,4,6-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C16H14BrN5O2/c1-19-11(9-4-6-10(17)7-5-9)8-22-12-13(18-15(19)22)20(2)16(24)21(3)14(12)23/h4-8H,1-3H3 |
InChI Key |
RZWWOSDEMCAVJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B11486750.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11486751.png)
![6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide](/img/structure/B11486755.png)
![2-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11486770.png)
![6-butyl-8-(3,4-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486771.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11486778.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide](/img/structure/B11486782.png)
![1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B11486795.png)
![3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide](/img/structure/B11486799.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11486803.png)
![Methyl 7-(2-methoxyphenyl)-6-[(3-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11486813.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane](/img/structure/B11486838.png)
